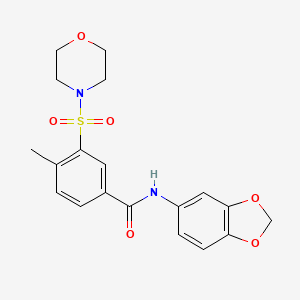
N-(1,3-benzodioxol-5-yl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-yl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C19H20N2O6S and its molecular weight is 404.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1,3-benzodioxol-5-yl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide is a synthetic compound notable for its complex structure and potential therapeutic applications. This article reviews the biological activity of the compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C17H20N2O5S, characterized by a benzodioxole moiety and a morpholine sulfonamide group. The structural features contribute to its biological activity, including potential anticancer and antioxidant properties.
Biological Activities
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant activity. The compound's ability to scavenge free radicals may be attributed to the presence of the benzodioxole structure, which is known for its electron-donating properties.
Anticancer Activity
Several studies have investigated the anticancer potential of benzodioxole derivatives. For instance, compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and C6 (rat glioma) cells. These studies suggest that this compound may inhibit DNA synthesis and induce apoptosis in cancer cells .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Cell Proliferation : The compound has been shown to interfere with cell cycle progression in cancer cells, leading to reduced proliferation rates.
- Induction of Apoptosis : Research indicates that this compound can trigger apoptotic pathways in cancer cells, potentially through mitochondrial membrane disruption and activation of caspases .
- Cholinesterase Inhibition : Some studies have explored the relationship between cholinesterase inhibition and anticancer activity, although results indicate that this compound does not significantly inhibit acetylcholinesterase or butyrylcholinesterase .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of related compounds that share structural features with this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide | Hydroxyphenyl group | Antimicrobial |
| 4-Methyl-N-(p-toluenesulfonyl)aniline | Toluenesulfonamide | Anti-inflammatory |
| Benzodioxole-based sulfonamides | Benzodioxole core | Anticancer |
Case Studies and Research Findings
- Anticancer Efficacy : In a study evaluating various benzodioxole derivatives, one compound (designated as compound 5) showed promising results against A549 and C6 cell lines by increasing early and late apoptosis while exhibiting low toxicity toward NIH/3T3 mouse embryonic fibroblast cells .
- Mechanistic Insights : Docking studies performed on similar compounds have provided insights into their interactions with target proteins involved in cancer progression, suggesting that modifications to the benzene ring can enhance lipophilicity and improve anticancer activity .
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-methyl-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S/c1-13-2-3-14(10-18(13)28(23,24)21-6-8-25-9-7-21)19(22)20-15-4-5-16-17(11-15)27-12-26-16/h2-5,10-11H,6-9,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUCOOMWOXHNNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














